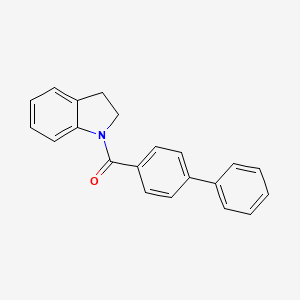
biphenyl-4-yl(2,3-dihydro-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,1’-BIPHENYL]-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a biphenyl moiety linked to a dihydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride to introduce the carbonyl group. This is followed by a cyclization reaction to form the dihydroindole ring. The reaction conditions often require the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{[1,1’-BIPHENYL]-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1-{[1,1’-BIPHENYL]-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 1-{[1,1’-BIPHENYL]-4-CARBONYL}-2,3-DIHYDRO-1H-INDOLE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate binding to hydrophobic pockets, while the dihydroindole structure can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Biphenyl: A simpler structure with two connected phenyl rings.
Indole: A fundamental structure in many natural products and pharmaceuticals.
Quinoline: Another heterocyclic compound with applications in medicinal chemistry.
Properties
Molecular Formula |
C21H17NO |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C21H17NO/c23-21(22-15-14-18-8-4-5-9-20(18)22)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
DNFLFKQWVXBDQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















